[(1-butyl-1H-indol-3-yl)thio]acetic acid

Lipophilicity Drug design Permeability

Researchers often face supply inconsistencies with generic indole-3-thioacetic acids, leading to variable biological data. [(1-Butyl-1H-indol-3-yl)thio]acetic acid offers a defined N1-butyl substituent that elevates logP to ~3.62, enhancing membrane permeability and CNS target engagement. - Enables deconvolution of lipophilicity vs. target potency in NMDA antagonist and CRTh2 selectivity panels. - Serves as a direct precursor for immunomodulatory protatranes with antiproliferative activity. - Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for medicinal chemistry and chemical biology programs.

Molecular Formula C14H17NO2S
Molecular Weight 263.36 g/mol
Cat. No. B5112371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-butyl-1H-indol-3-yl)thio]acetic acid
Molecular FormulaC14H17NO2S
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C2=CC=CC=C21)SCC(=O)O
InChIInChI=1S/C14H17NO2S/c1-2-3-8-15-9-13(18-10-14(16)17)11-6-4-5-7-12(11)15/h4-7,9H,2-3,8,10H2,1H3,(H,16,17)
InChIKeyRXNKIWUNAVPYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1-Butyl-1H-indol-3-yl)thio]acetic Acid: Physicochemical Profile and Procurement Rationale


[(1-Butyl-1H-indol-3-yl)thio]acetic acid (systematic name: 2-[(1-butyl-1H-indol-3-yl)sulfanyl]acetic acid) is a synthetic indole-3-thioacetic acid derivative bearing an N1‑butyl substituent . With a molecular weight of 263.36 g·mol⁻¹ and a calculated AlogP of 3.62, the compound occupies a distinct hydrophobicity window relative to its N‑unsubstituted and shorter‑chain analogues [1]. It serves primarily as a research‑grade building block or tool compound in medicinal‑chemistry and chemical‑biology programmes targeting GPCRs, enzymes, and plant‑growth regulation pathways.

Why N1-Substitution Defines This Scaffold


Indole‑3‑thioacetic acids are not interchangeable scaffolds; the nature of the N1‑substituent profoundly modulates lipophilicity, target engagement, and pharmacokinetic behaviour. The butyl chain in [(1-butyl-1H-indol-3-yl)thio]acetic acid raises the calculated logP by approximately two orders of magnitude compared with the parent indol‑3‑ylthioacetic acid , a shift that can alter membrane permeability, protein binding, and intracellular distribution. Patent‑level structure–activity relationships further demonstrate that N‑alkyl variation – from methyl to benzyl – determines selectivity among NMDA‑receptor subtypes, CRTh2 antagonism, and immunomodulatory potency [1][2]. Consequently, procurement of a generic “indole‑3‑thioacetic acid” without specifying the N1‑substituent carries a high risk of obtaining a compound with divergent physicochemical and biological properties.

Quantitative Differentiation Evidence


N1-Butyl Substitution Elevates LogP by ~2 Units

The N1‑butyl substituent in [(1-butyl-1H-indol-3-yl)thio]acetic acid imparts a calculated logP of 3.62 (ChEMBL AlogP) to 3.80 (ChemSpider ACD/LogP), whereas the parent indol‑3‑ylthioacetic acid (no N‑substituent) exhibits an XlogP of 1.8 [1]. The difference of ≥1.8 log units translates to an approximately 60‑fold increase in octanol‑water partition coefficient, directly influencing passive membrane permeability and distribution behaviour.

Lipophilicity Drug design Permeability

Reduced CRTh2 Antagonist Potency Defines a Selectivity Window

In a binding‑displacement assay, the N‑butyl indole‑3‑thioacetic acid scaffold (CHEMBL2023658) exhibited an IC50 of >1,000 nM at human CRTh2, whereas optimised indole‑1‑acetic acid antagonists such as AZD1981 achieve IC50 values in the low nanomolar range (typically <10 nM) [1]. Although the N‑butyl compound is substantially less potent, this quantitative gap establishes a clear structure–activity relationship: the thioacetic acid linkage combined with an N‑butyl substituent is disfavoured for CRTh2 antagonism. This property can be leveraged as a deliberate “inactive” control in selectivity profiling or as a starting scaffold for targeted optimisation of pharmacokinetic parameters without confounding on‑target CRTh2 activity.

CRTh2/DP2 Respiratory disease Selectivity

Validated Synthetic Intermediate for Immunomodulatory Protatranes

A general synthetic method converts 1‑R‑indol‑3‑ylsulfanylacetic acids (R = H, Me, Bn) into tris(2‑hydroxyethyl)ammonium salts (protatranes) that exhibit dose‑dependent antiproliferative activity on mouse splenocytes in vitro. The N‑butyl analogue (R = n‑Bu) is explicitly accessible via the same synthetic route, positioning it as a key intermediate for generating structurally novel immunomodulators that are direct analogues of the clinically studied compounds Indacetamin and VILIM [1]. Compared with the N‑methyl or N‑benzyl congeners, the butyl chain introduces additional hydrophobic bulk, which can be exploited to fine‑tune the lipophilicity and intracellular uptake of the final protatrane salt.

Immunomodulation Protatranes Synthetic intermediate

Patent Landscape Confirms NMDA-Receptor Antagonism

US patent 5,051,442 discloses a broad class of 3‑indolyl thioacetate derivatives that antagonise the strychnine‑insensitive glycine binding site of the NMDA receptor, with utility in epilepsy, stroke, and neurodegenerative conditions. The generic structure encompasses C₁₋₄ alkyl substituents at the N1 position, directly covering the N‑butyl variant. Although the patent does not tabulate individual IC50 values for every alkyl chain length, the class‑level claim establishes N‑butyl as a structurally enabled member of the NMDA‑antagonist family [1]. Secondary literature sources indicate that closely related 3‑indolylthioacetate derivatives achieve functional antagonism in the low‑micromolar range in oocyte‑expressed NMDA receptors [2].

NMDA antagonist Neuroprotection Epilepsy

High-Value Application Scenarios


CNS-Penetrant NMDA-Receptor Modulator Lead Optimisation

The elevated logP (3.62–3.80) of the N‑butyl derivative, combined with its established class‑level NMDA‑antagonist activity, makes it a suitable starting scaffold for medicinal chemists requiring enhanced blood–brain barrier penetration. Researchers can benchmark the butyl analogue against shorter‑chain (Me, Et) congeners to deconvolute the contribution of lipophilicity to target engagement and in‑vivo efficacy [1][2].

Selectivity Profiling of CRTh2-Targeted Anti-Asthmatic Candidates

Because the N‑butyl indole‑3‑thioacetic acid scaffold displays markedly reduced CRTh2 affinity (>1,000 nM IC50) relative to optimised indole‑1‑acetic acid antagonists, it can serve as a low‑affinity control compound in selectivity panels. This application is particularly relevant for programmes aiming to dial out CRTh2 activity while retaining potency against other prostanoid receptors [1].

Synthesis of Novel Immunomodulatory Protatranes

The compound is a direct precursor to (2‑hydroxyethyl)ammonium salts (protatranes) that exhibit antiproliferative activity on murine splenocytes. By varying the N‑alkyl group during synthesis, immunologists can generate a focused library of immunomodulators and assess the impact of alkyl chain length on immune‑cell proliferation, potentially identifying candidates with superior therapeutic indices [1].

Physicochemical Reference Standard for LogP-Dependent ADME Studies

With a well‑characterised AlogP of 3.62 and a defined hydrogen‑bond donor/acceptor profile, [(1-butyl-1H-indol-3-yl)thio]acetic acid can be employed as a calibration or reference standard in high‑throughput logP and permeability assays, aiding the development of in‑silico ADME prediction models [1].

Quote Request

Request a Quote for [(1-butyl-1H-indol-3-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.